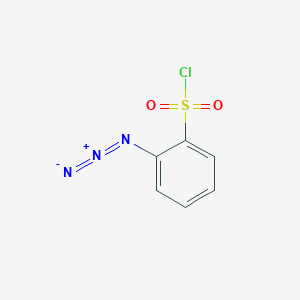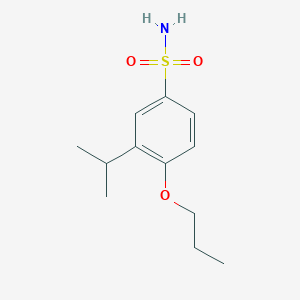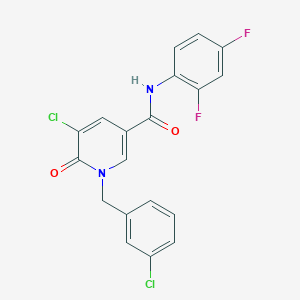
2-azidobenzenesulfonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azidobenzenesulfonyl chloride is an organic compound with the molecular formula C6H4ClN3O2S. It is a versatile reagent widely used in organic synthesis, particularly for introducing azido groups into molecules. This compound is known for its reactivity and utility in various chemical transformations, making it valuable in the fields of pharmaceuticals, agrochemicals, and materials science .
Mécanisme D'action
Target of Action
The primary targets of 2-azidobenzenesulfonyl chloride are proline- and azetidinone-substituted alkenes . These targets play a crucial role in the synthesis of pyrrolobenzodiazepines (PBDs) and pyrrolo[1,2,5]benzothiadiazepines (PBTDs) , which are classes of molecules that have attracted significant interest due to their antitumor and antibiotic activity .
Mode of Action
This compound interacts with its targets through a process called intramolecular aminohydroxylation . This process involves the coupling of proline- and azetidinone-substituted alkenes to 2-azidobenzenesulfonic acid, which gives precursors that undergo intramolecular azide to alkene 1,3-dipolar cycloadditions . This results in the formation of imine-, triazoline- or aziridine-containing PBDs, PBTDs, and azetidino[1,4]benzodiazepines .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of PBDs and PBTDs . These pathways are significant as PBDs and PBTDs have shown to function as sequence-selective DNA-interactive molecules . They have entered phase II clinical trials as antitumor compounds and have also attracted attention as antibiotics with a novel mode of action .
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of PBDs and PBTDs . These compounds are potent classes of antitumor antibiotics . They have shown significant biological activity and members of these classes have entered Phase II clinical development as antitumor compounds .
Analyse Biochimique
Biochemical Properties
It is known that this compound can undergo reactions to form other complex structures .
Cellular Effects
Given its chemical structure, it is plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Azidobenzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzenesulfonyl chloride with sodium azide. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane, under mild conditions, to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the product. Safety measures are crucial due to the potential hazards associated with azides .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Azidobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Cycloaddition Reactions: The compound is known for its ability to undergo 1,3-dipolar cycloaddition reactions with alkenes and alkynes, forming triazoles and other heterocycles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Cycloaddition Reagents: Alkenes and alkynes are typical partners in cycloaddition reactions, often catalyzed by copper or other transition metals.
Major Products Formed:
Triazoles: Cycloaddition reactions with alkenes and alkynes yield triazole derivatives.
Substituted Benzenesulfonyl Compounds: Nucleophilic substitution reactions produce various substituted benzenesulfonyl derivatives.
Applications De Recherche Scientifique
2-Azidobenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for introducing azido groups into organic molecules, facilitating the synthesis of complex compounds.
Biology: The compound is employed in bioconjugation techniques, where it helps label biomolecules with azido groups for further functionalization.
Medicine: It plays a role in drug discovery and development, particularly in the synthesis of potential therapeutic agents.
Comparaison Avec Des Composés Similaires
2-Azidobenzenesulfonamide: This compound is structurally similar but contains an amide group instead of a chloride.
2-Azidobenzamide: Another related compound, differing by the presence of an amide group instead of a sulfonyl chloride.
Uniqueness: 2-Azidobenzenesulfonyl chloride is unique due to its high reactivity and versatility in introducing azido groups. Its ability to undergo both substitution and cycloaddition reactions makes it a valuable tool in synthetic chemistry. The presence of the sulfonyl chloride group enhances its electrophilicity, distinguishing it from other azido compounds .
Propriétés
IUPAC Name |
2-azidobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O2S/c7-13(11,12)6-4-2-1-3-5(6)9-10-8/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUUIHGRGHOUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}methyl acetate](/img/structure/B2847345.png)
![N-[5-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2847346.png)

![1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2847348.png)

![8-(3,5-Dimethylpiperidin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2847351.png)
![1-(3,4-dimethoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2847354.png)


![1-(4-Phenyl-2-thiazolyl)-1'-(2,4-dichlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2847358.png)

![5-benzyl-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2847361.png)
![3-[3-(Morpholin-4-yl)propyl]-1-(4-{[4-({[3-(morpholin-4-yl)propyl]carbamoyl}amino)phenyl]methyl}phenyl)urea](/img/structure/B2847364.png)
